molecular formula C21H22O9 B1664184 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone CAS No. 1176-88-1

5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone

Cat. No. B1664184
CAS RN: 1176-88-1
M. Wt: 418.4 g/mol
InChI Key: JDVPHCLYMGBZLE-UHFFFAOYSA-N
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Description

5-Hydroxy-3,6,7,8,3’,4’-hexamethoxyflavone (5HHMF) is a polymethoxyflavone (PMF) mainly found in citrus plants . It exhibits excellent physiological functions . It’s similar to 3,5,6,7,8,3’,4’-heptamethoxyflavone, a flavonoid in C. unshiu peels, which exhibits anti-tumor-initiating effect and anti-neuroinflammatory activity .


Molecular Structure Analysis

The molecular formula of 5-Hydroxy-3,6,7,8,3’,4’-hexamethoxyflavone is C21H22O9 . The average mass is 418.394 Da and the monoisotopic mass is 418.126373 Da .


Chemical Reactions Analysis

5-Hydroxy-3,6,7,8,3’,4’-hexamethoxyflavone has been found to exhibit anticancer activity against human gastric cancer cell BGC-7901 both in vitro and in vivo . It significantly suppressed BGC-7901 cells proliferation, increased ROS generation, and upregulated cytochrome c release from the mitochondria to the cytosol .

Scientific Research Applications

Cancer Research

  • Colon Cancer Inhibition : Research has shown that 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone exhibits significant inhibitory effects on colon cancer cells. It has been observed to arrest the cell cycle in different phases and induce apoptosis, suggesting a potential role in colon cancer therapy (Qiu et al., 2010).

  • Leukemia Cell Inhibition : This compound also shows growth inhibitory effects on human leukemia cells. It induces apoptosis through mechanisms involving reactive oxygen species production, expression of certain genes, and caspase activation (Pan et al., 2007).

  • Gastric Cancer Cell Inhibition : Studies indicate that 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone exerts antitumor effects on gastric cancer cells, involving mechanisms like ROS generation and apoptosis via the PI3K/Akt signaling pathway (Wang & Xia, 2016).

Obesity and Metabolic Research

  • Suppression of Adipogenesis : This compound effectively inhibits lipid accumulation and attenuates adipogenesis by downregulating adipogenesis-related transcription factors. This suggests a potential application in obesity and metabolic disorder treatments (Wang et al., 2016).

Neurological Research

  • Neurotrophic Effects : It has been shown to promote neurite outgrowth in PC12 cells via the cAMP/PKA/CREB pathway, indicating potential applications in neurology, particularly for neurotrophic support (Lai et al., 2011).

Methodological Research

  • Quantitative Analysis Method Development : Research efforts have focused on developing sensitive methods for quantifying this compound in citrus products and preparations, crucial for nutritional and pharmacological studies (Dong et al., 2010).

Future Directions

5-Hydroxy-3,6,7,8,3’,4’-hexamethoxyflavone has shown potential as an antitumor agent for gastric cancer . Future research could focus on further elucidating its mechanism of action and potential therapeutic applications. It’s also worth noting that 5-OH-HxMF is more powerful in attenuating oxLDL-induced scavenger receptor expression and activity in terminally differentiated THP-1 macrophages .

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7,8-tetramethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22O9/c1-24-11-8-7-10(9-12(11)25-2)16-18(26-3)14(22)13-15(23)19(27-4)21(29-6)20(28-5)17(13)30-16/h7-9,23H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDVPHCLYMGBZLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50151834
Record name 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50151834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Hydroxy-3,3',4',6,7,8-hexamethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone

CAS RN

1176-88-1
Record name 5-Hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1176-88-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001176881
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50151834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-HYDROXY-3,6,7,8,3',4'-HEXAMETHOXYFLAVONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07JTS22V9J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Hydroxy-3,3',4',6,7,8-hexamethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

110 - 111 °C
Record name 5-Hydroxy-3,3',4',6,7,8-hexamethoxyflavone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030161
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
393
Citations
P Qiu, H Guan, P Dong, S Guo, J Zheng… - Molecular nutrition & …, 2011 - Wiley Online Library
Scope: Previously, we reported that 5‐hydroxy‐3,6,7,8,3′,4′‐hexamethoxyflavone (5HHMF), a polymethoxyflavone found in citrus peels, potently inhibited the growth of multiple …
Number of citations: 46 onlinelibrary.wiley.com
MC Kou, SH Fu, JH Yen, CY Weng, S Li, CT Ho… - Food & function, 2013 - pubs.rsc.org
Epidemiological and animal studies point to a possible protective effect of citrus flavonoids against cardiovascular diseases. The aim of this study is to investigate the effects of citrus …
Number of citations: 29 pubs.rsc.org
MH Pan, YS Lai, CS Lai, YJ Wang, S Li… - Journal of agricultural …, 2007 - ACS Publications
5-Hydroxy-3,6,7,8,3‘,4‘-hexamethoxyflavone Induces Apoptosis through Reactive Oxygen Species Production, Growth Arrest and DNA Damage-Inducible Gene 153 Expression, and …
Number of citations: 86 pubs.acs.org
Y Wang, PS Lee, YF Chen, CT Ho… - Journal of medicinal …, 2016 - liebertpub.com
We reported previously that hydroxylated polymethoxyflavones (HPMFs) effectively suppressed obesity in high-fat-induced mouse. In this study, we further investigated the molecular …
Number of citations: 20 www.liebertpub.com
CS Lai, S Li, CY Chai, CY Lo, CT Ho, YJ Wang… - …, 2007 - academic.oup.com
5-Hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone (5-OH-HxMF), a polymethoxyflavone, is found exclusively in the Citrus genus, particularly in the peels of sweet orange. Herein, we …
Number of citations: 132 academic.oup.com
MJ Kim, HH Lee, JW Jeong… - Molecular …, 2014 - spandidos-publications.com
The anti-inflammatory mechanism of 5‑hydroxy-3, 6, 7, 8, 3', 4'‑hexamethoxyflavone (5HHMF), a polyhydroxyflavone isolated from the marine algae Hizikia fusiforme, was investigated in …
Number of citations: 20 www.spandidos-publications.com
X Wang, M Xia - Journal of Receptors and Signal Transduction, 2016 - Taylor & Francis
5-Hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone (5HHMF), a polymethoxyflavone (PMF) mainly found in citrus plants, exhibits excellent physiological functions. In this study, we aimed to …
Number of citations: 6 www.tandfonline.com
HC Lai, MJ Wu, PY Chen, TT Sheu, SP Chiu, MH Lin… - PLoS …, 2011 - journals.plos.org
5-Hydroxy-3,6,7,8,3′,4′-hexamethoxyflavone (5-OH-HxMF), a hydroxylated polymethoxyflavone, is found exclusively in the Citrus genus, particularly in the peels of sweet orange. In …
Number of citations: 65 journals.plos.org
CH Kang, MJ Kim, MJ Seo, YH Choi, WS Jo… - Food and chemical …, 2013 - Elsevier
In this study, we found that 5-hydroxy-3,6,7,8,3′4′-hexamethoxyflavone (5HHMF) from Hizikia fusiforme considerably inhibits lipopolysaccharide (LPS)-stimulated NO production by …
Number of citations: 24 www.sciencedirect.com
MJ Kim, HH Lee, MJ Seo, BW Kang… - … of microbiology and …, 2012 - koreascience.kr
An 80% ethanol extract of Hizikia fusiforme was obtained and followed by successive fractionation using the organic solvents n-hexane, ethyl acetate, and n-butanol to identify the …
Number of citations: 16 koreascience.kr

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